molecular formula C22H21N3O3 B3528831 4-({[methyl(phenyl)amino]carbonyl}amino)phenyl methyl(phenyl)carbamate

4-({[methyl(phenyl)amino]carbonyl}amino)phenyl methyl(phenyl)carbamate

Cat. No. B3528831
M. Wt: 375.4 g/mol
InChI Key: AGDCAAYEFMHYIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including carbonyl, amino, and phenyl groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For instance, the Mannich reaction could be relevant, which involves the formation of a β-amino-carbonyl compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its functional groups. It is likely to be a solid at room temperature .

Future Directions

Future research could focus on elucidating the exact synthesis process, molecular structure, and potential applications of this compound. The Mannich reaction, which is used in many areas of organic chemistry, could potentially be a useful method for synthesizing this compound .

properties

IUPAC Name

[4-[[methyl(phenyl)carbamoyl]amino]phenyl] N-methyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-24(18-9-5-3-6-10-18)21(26)23-17-13-15-20(16-14-17)28-22(27)25(2)19-11-7-4-8-12-19/h3-16H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDCAAYEFMHYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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